molecular formula C19H19N5OS B2463196 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine CAS No. 1798622-93-1

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine

Cat. No.: B2463196
CAS No.: 1798622-93-1
M. Wt: 365.46
InChI Key: BYMXUQRCRPZBQN-UHFFFAOYSA-N
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Description

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine is a complex organic compound that features a unique combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety

Mechanism of Action

Target of Action

The primary target of the compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are vital for maintaining cell structure and facilitating cell division.

Mode of Action

The compound binds to the colchicine binding site of the tubulin , inhibiting its polymerization. This disrupts the formation of microtubules, leading to cell cycle arrest and ultimately apoptosis .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It primarily impacts the cell cycle , particularly the mitotic phase where microtubules are essential for chromosome segregation. The inability to form microtubules leads to mitotic arrest , triggering apoptosis , or programmed cell death .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cells . By inhibiting tubulin polymerization, the compound disrupts cell division, leading to cell death. This makes it a potential candidate for use as a cancer therapeutic , as it could selectively induce apoptosis in rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyridine ring can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the triazole-pyridine intermediate with thiomorpholine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition step, which allows for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine lies in its combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMXUQRCRPZBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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